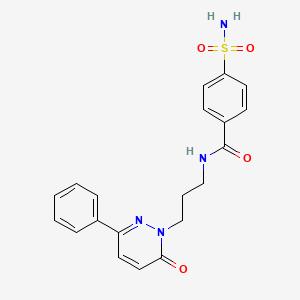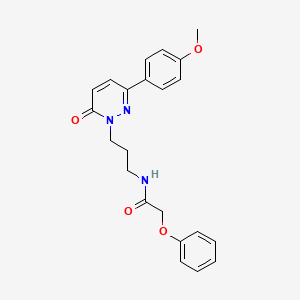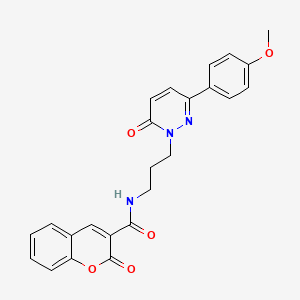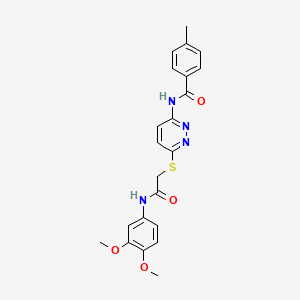![molecular formula C21H20N4O3S2 B3203026 2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide CAS No. 1021226-07-2](/img/structure/B3203026.png)
2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide
Overview
Description
2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide is a novel compound exhibiting a unique arrangement of functional groups, which includes benzo[d]thiazole, pyridazinone, and sulfonamide. This structural diversity makes it a compound of interest in various scientific research areas, particularly in medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common route includes the cyclization of a 2-aminobenzenethiol with a bromoacetophenone derivative to yield a benzo[d]thiazole intermediate. Subsequent steps include:
Acylation of the intermediate with 2-bromo-1-(3-nitrophenyl)ethanone.
Reduction of the nitro group to an amine.
Introduction of the pyridazinone moiety through a cyclization reaction.
Sulfonamide formation via a reaction with the appropriate sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis must be optimized for yield, purity, and cost-effectiveness. This may involve:
Using robust catalysts to facilitate reactions.
Implementing continuous flow processes to improve scalability.
Enhancing purification steps to ensure high-purity end products.
Types of Reactions:
Oxidation: This compound can undergo oxidation at the benzo[d]thiazole moiety, potentially leading to sulfoxide or sulfone derivatives.
Reduction: The pyridazinone ring can be selectively reduced to yield dihydropyridazinone derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitutions, introducing various functional groups at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Utilizing reagents like sodium hydride and alkyl halides under basic conditions.
Major Products Formed:
Oxidized derivatives at the thiazole sulfur.
Reduced dihydropyridazinone derivatives.
Substituted sulfonamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound's unique structure allows it to serve as a versatile building block for synthesizing more complex molecules. Its reactivity profile makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Due to its sulfonamide moiety, this compound is of interest for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and the incorporation of additional functional groups could enhance activity against various pathogens or cancer cells.
Industry: In industrial settings, this compound could be used in the development of new materials, such as polymers with specific electronic or optical properties, thanks to the benzo[d]thiazole unit's ability to engage in pi-stacking interactions.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 2-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d]thiazole-6-sulfonamide exerts its effects is likely multifaceted. The compound's sulfonamide group can inhibit enzymes that utilize a sulfonamide-containing cofactor, such as carbonic anhydrase. The benzo[d]thiazole and pyridazinone moieties may interact with nucleic acids or proteins, disrupting key biological pathways, including signal transduction or gene expression regulation.
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives: Such as 2-(4-aminophenyl)benzo[d]thiazole, which exhibits antitumor activity.
Pyridazinone Compounds: Like 4-phenylpyridazin-3(2H)-one, known for its cardiovascular effects.
Sulfonamide Drugs: Including sulfamethoxazole, widely used as an antibiotic.
Uniqueness: This compound's uniqueness lies in its combination of these three bioactive moieties. While each functional group is known for specific activities, their convergence in a single molecular framework could provide synergistic effects, enhancing its potential in therapeutic applications.
The confluence of benzo[d]thiazole, pyridazinone, and sulfonamide within one molecule creates a distinctive profile that is not commonly found in other compounds. This structural diversity makes it an exciting subject for further scientific exploration and application development.
Properties
IUPAC Name |
2-methyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-15-23-19-9-8-17(14-20(19)29-15)30(27,28)22-12-5-13-25-21(26)11-10-18(24-25)16-6-3-2-4-7-16/h2-4,6-11,14,22H,5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGWDPXVTYYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3202961.png)
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202962.png)
![8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202963.png)


![N-(4-ethoxyphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3202988.png)


![N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3203014.png)

![N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3203023.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203034.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3203054.png)
